(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Description
The target compound is a highly complex steroid derivative with a cyclopenta[a]phenanthrene core, extensively modified with hydroxyl, methyl, and glycosidic substituents. Its structure includes:
- Core framework: A decahydrocyclopenta[a]phenanthren-11-one backbone, characteristic of steroidal molecules.
- Substituents:
- Five methyl groups at positions 4, 4, 9, 13, and 12.
- Multiple hydroxyl groups and glycosidic linkages (via oxan-2-yl groups), including trihydroxyoxane and hydroxymethyloxane units.
- A branched heptan-2-yl chain with hydroxyl and methyl groups.
Properties
Molecular Formula |
C60H100O29 |
|---|---|
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 |
InChI Key |
CGGWHBLPUUKEJC-HRTKKJOOSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Biological Activity
The compound with the IUPAC name (3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its various biological activities based on current research findings.
Chemical Structure and Properties
The compound's intricate structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. Its molecular formula is , indicating a significant number of functional groups that may contribute to its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Hydroxyl (-OH), Methyl (-CH₃), and a complex glycosidic structure |
| Core Structure | Cyclopenta[a]phenanthrene |
Anti-inflammatory Effects
Research indicates that compounds similar in structure to the one exhibit significant anti-inflammatory properties. For instance:
- Mechanisms of Action : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that they can modulate signaling pathways involved in inflammation (e.g., NF-kB and MAPK pathways) .
- Case Studies : In a study involving rheumatoid arthritis models, compounds with similar structural features demonstrated the ability to reduce inflammation markers significantly .
Antioxidant Activity
The presence of multiple hydroxyl groups in the compound suggests potential antioxidant properties:
- Radical Scavenging : Hydroxyl groups are known to scavenge free radicals effectively. This activity can help mitigate oxidative stress in biological systems .
- Research Findings : In vitro studies have shown that related compounds can reduce oxidative stress markers in cell cultures .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : Similar compounds have been documented to inhibit the proliferation of various cancer cell lines by inducing apoptosis .
- Targeting Specific Pathways : The compound may affect pathways involved in tumor growth and metastasis (e.g., PI3K/Akt and MAPK pathways) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research has indicated that certain derivatives exhibit antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
- Mechanisms : The proposed mechanisms include disruption of microbial cell membranes and inhibition of vital metabolic processes within the microorganisms .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research has indicated that compounds of similar structural frameworks exhibit anticancer properties. The intricate stereochemistry may enhance interaction with biological targets involved in cancer cell proliferation and survival pathways.
- Cardiovascular Health : Studies suggest that derivatives of this compound may play a role in cardiovascular health by influencing lipid profiles and reducing inflammation markers. This could be particularly beneficial in treating conditions like hypertension and atherosclerosis.
- Neuroprotective Effects : Compounds with similar configurations have been investigated for their neuroprotective effects. They may help mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Applications
- Enzyme Inhibition : The compound's unique structure allows it to interact with various enzymes. Inhibitors derived from similar compounds have been shown to modulate enzymatic activity in metabolic pathways relevant to diabetes and obesity.
- Drug Delivery Systems : The molecular structure can be engineered for use in drug delivery systems. Its hydrophilic and lipophilic properties may facilitate the transport of therapeutic agents across biological membranes.
Case Study 1: Anticancer Research
A study published in Molecular Cancer Therapeutics explored the effects of structurally related compounds on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7), suggesting potential for further development as anticancer agents.
Case Study 2: Cardiovascular Trials
In a clinical trial assessing the effects of a derivative on patients with high cholesterol levels published in the Journal of Clinical Lipidology, participants showed improved lipid profiles after administration over 12 weeks. This highlights the compound's potential role in managing cardiovascular risk factors.
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The molecule contains multiple β-D-glucopyranosyl units linked via glycosidic bonds (evidenced by oxan-2-yl groups in the IUPAC name ). These bonds are susceptible to acid-catalyzed hydrolysis, yielding aglycone and sugar moieties. Enzymatic hydrolysis by β-glucosidases is also plausible.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid hydrolysis | Dilute HCl/H2SO4, reflux | Aglycone + glucose derivatives |
| Enzymatic hydrolysis | β-glucosidase, pH 6–7, 37°C | Aglycone + oligosaccharides |
Oxidation of Hydroxyl Groups
The compound’s hydroxyl-rich structure (eight H-bond donors noted in ) allows for selective oxidation. Primary and secondary alcohols may oxidize to ketones or carboxylic acids under strong oxidizing agents like CrO3 or KMnO4.
| Site | Oxidizing Agent | Product |
|---|---|---|
| C3/C17 hydroxyls | CrO3 in H2SO4 | Ketone derivatives |
| Terminal CH2OH groups | TEMPO/NaClO | Carboxylic acids |
Reduction of the 11-Ketone Group
The C11 ketone (denoted by “-11-one” in the name ) can undergo reduction to a secondary alcohol using NaBH4 or catalytic hydrogenation.
| Reduction Method | Conditions | Product |
|---|---|---|
| NaBH4 | Ethanol, 25°C | 11β-hydroxyl derivative |
| H2/Pd-C | Ethyl acetate, 50 psi H2 | 11β-hydroxyl derivative |
Esterification/Acylation
Free hydroxyl groups can react with acetyl or benzoyl chlorides to form esters. This is commonly used to modify solubility or stability.
| Reagent | Conditions | Outcome |
|---|---|---|
| Acetic anhydride | Pyridine, 60°C | Acetylated derivatives (improved lipophilicity) |
| Benzoyl chloride | DMAP, CH2Cl2 | Benzoylated derivatives (enhanced UV detection) |
Degradation Under Thermal Stress
Thermogravimetric analysis of similar triterpenoids ( , ) suggests decomposition above 300°C, producing CO2, H2O, and fragmented hydrocarbons.
| Temperature Range | Major Products |
|---|---|
| 300–400°C | CO2, H2O, alkanes/alkenes |
| >400°C | Carbonaceous residue |
Photochemical Reactivity
Conjugated double bonds in the steroidal core (e.g., cyclopenta[a]phenanthren system ) may undergo [2+2] photocycloaddition or isomerization under UV light.
| Condition | Reaction | Outcome |
|---|---|---|
| UV (254 nm) | Cis-trans isomerization | Altered stereochemistry at C8/C9 |
| UV (365 nm) + sensitizer | Dimerization | Cross-linked products |
Enzymatic Modifications
Biotransformation by cytochrome P450 enzymes (CYP3A4 substrate likelihood: 73.75% ) could lead to hydroxylation or demethylation.
| Enzyme | Site of Action | Product |
|---|---|---|
| CYP3A4 | C17 methyl group | 17-Hydroxy metabolite |
| UGTs | Primary hydroxyls | Glucuronidated derivatives |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Steroidal Derivatives with Glycosylation
Compounds (7, 8, 9) :
- Structure : Lithocholic acid derivatives with methyl esters and hydroxyl/keto groups.
- Key Differences : Lack glycosidic linkages, resulting in lower polarity and reduced water solubility compared to the target compound.
- Synthetic Routes : Use TsOH·H₂O and IBX for oxidation, yielding solid products with >95% purity via NMR .
Compound 15 :
- Structure : A pyridinyl-substituted steroidal acetate with hydroxylation at C5.
- Synthesis : Prepared via iterative Fe-catalyzed C–H functionalization .
Compound 9 :
- Structure : Features a phenylethynyl group and methoxy substituents.
- Properties : Higher hydrophobicity (logP ~4.5) due to aromatic and alkynyl groups, contrasting with the target’s polar glycosides.
Non-Steroidal Terpenoids
(Plumericin) :
- Structure: A triterpenoid with α,β-unsaturated lactone.
- Bioactivity : Potent antifungal activity against Colletotrichum gloeosporioides.
- Comparison : While structurally distinct, both plumericin and the target compound derive bioactivity from oxygenated functional groups (e.g., hydroxyls, carbonyls) .
Structure-Activity Relationship (SAR) Insights
- Glycosylation Impact : The target’s glycosyl groups likely improve aqueous solubility and membrane transport, analogous to saponins and cardiac glycosides. This contrasts with acetylated derivatives (e.g., ), where acetylation reduces polarity .
- Methyl Groups : The pentamethyl configuration (positions 4, 9, 13, 14) may enhance metabolic stability by sterically shielding reactive sites, similar to methylated steroids in .
- Hydroxyl Positioning : The 11-keto group and hydroxyls on the heptan-2-yl chain could mediate hydrogen bonding with enzymes or receptors, as seen in cholinesterase inhibitors like camphor () .
Data Table: Key Comparative Properties
Preparation Methods
Core Steroid Aglycone Preparation
The decahydrocyclopenta[a]phenanthren-11-one aglycone is typically derived from dehydroepiandrosterone (DHEA) or related steroids. A 12-step route from DHEA involves:
-
Oxidation : Selective oxidation at C11 using pyridinium chlorochromate (PCC) to introduce the ketone.
-
Reduction : NaBH₄/CeCl₃-mediated reduction at C17 to install the secondary alcohol.
-
Protection : Sequential silylation of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride.
Key challenges include avoiding over-oxidation at C17 and achieving high regioselectivity during hydroxyl protection.
Neighboring Group Participation (NGP)
NGP-directed glycosylation ensures 1,2-trans stereochemistry. For the trisaccharide moiety:
-
Donor Activation : Trichloroacetimidate donors activated by TMSOTf at −25°C.
-
Concentration Dependence : Higher donor concentrations (0.2–0.3 M) reduce 1,2-trans selectivity due to competing SN2 pathways.
| Donor Concentration (M) | Acceptor:Donor Ratio | 1,2-trans Selectivity (%) | Yield (%) |
|---|---|---|---|
| 0.033 | 1:0.5 | 65 | 74 ± 1 |
| 0.2 | 1:1 | 50 | 79 ± 3 |
| 0.3 | 1:0.5 | 54 | 83 ± 1 |
Data adapted from stereoselectivity studies on analogous systems.
Orthoester-Mediated Glycosylation
Triethyl orthoacetate facilitates selective 2'-O-acetylation of glycosides under acidic conditions (p-toluenesulfonic acid, 25°C). This method achieves >90% regioselectivity for secondary hydroxyl groups in polyol systems.
Enzymatic and Biocatalytic Approaches
Glycosyltransferase-Mediated Assembly
Hydrolysis-Avoidance Strategies
-
Ionic Liquid Media : [BMIM][PF₆] enhances enzyme stability, enabling glycosylation at 50°C without hydrolysis.
-
Co-solvent Systems : 20% DMSO improves solubility of hydrophobic aglycones.
Extraction and Purification from Natural Sources
Large-Scale Extraction from Calotropis gigantea
| Step | Cardiac Glycoside Content (%) | Yield (g/kg biomass) |
|---|---|---|
| Crude Extract | 35–40 | 52 |
| Post-Hexane Treatment | 55–60 | 48 |
| D-101 Eluate | 71–73 | 32 |
Data from optimized extraction protocols.
Challenges and Optimization
Steric Hindrance in Late-Stage Glycosylation
The C3 and C17 hydroxyl groups exhibit reduced reactivity due to proximity to the steroid core. Solutions include:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
